molecular formula C7H8O2S B1582522 Ethyl thiophene-3-carboxylate CAS No. 5751-80-4

Ethyl thiophene-3-carboxylate

Cat. No. B1582522
CAS RN: 5751-80-4
M. Wt: 156.2 g/mol
InChI Key: OYSLMAQEMAJMCL-UHFFFAOYSA-N
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Description

Ethyl thiophene-3-carboxylate (ETC) is an organic compound with a molecular formula of C7H8O2S. It is a member of the thiophene family and is an important building block for the synthesis of various organic compounds. It is a colorless liquid at room temperature and has a pungent odor. It is soluble in water, alcohol, and ether, but insoluble in benzene. ETC has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Antiproliferative Activity

  • Anticancer Properties: Derivatives of ethyl thiophene-3-carboxylate have been synthesized and tested for antiproliferative activity. Notably, some compounds showed significant activity against breast and colon cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
  • Synthesis of Anticancer Agents: Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent anticancer activity against the HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Synthesis and Characterization

  • Electrochromic Properties: A study focused on the synthesis, characterization, and electrochromic properties of conducting copolymers of 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate, highlighting their potential in material science applications (Bulut, Alkan, Yilmaz, Yagcı, & Toppare, 2004).
  • Reaction Studies: The reactivity of various ethyl thiophene-3-carboxylate derivatives has been explored in chemical synthesis, leading to the creation of novel compounds with potential pharmaceutical applications (Mohareb, Mohamed, & Wardakhan, 2000).

Pharmacological Applications

  • Anti-rheumatic Potential: Ethyl thiophene-3-carboxylate derivatives andtheir metal complexes have been synthesized and evaluated for anti-rheumatic effects, showing significant antioxidant, analgesic, and anti-rheumatic properties in vivo (Sherif & Hosny, 2014).
  • Antimicrobial Activity: Several novel thiophene derivatives, including those based on ethyl thiophene-3-carboxylate, have been synthesized and assessed for antimicrobial activity. Some compounds exhibited promising antibacterial and antifungal properties (Hemdan & Abd El-Mawgoude, 2015).

Material Science and Chemistry

  • Synthesis of Luminescent Compounds: Ethyl thiophene-3-carboxylate has been used in the synthesis of luminescent thiophene and oligothiophene derivatives, showcasing applications in materials science and electronics (Teiber & Müller, 2012).
  • Building Block for Conjugated Polymers: Derivatives of ethyl thiophene-3-carboxylate have been utilized as building blocks for creating new conjugated polymers, altering their optical and electrochemical properties for various applications (Deng, Wu, Cao, Zhang, Sun, & Marder, 2013)

properties

IUPAC Name

ethyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLMAQEMAJMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206120
Record name Ethyl 3-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiophene-3-carboxylate

CAS RN

5751-80-4
Record name 3-Thiophenecarboxylic acid, ethyl ester
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Record name Ethyl 3-thenoate
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Record name Ethyl 3-thenoate
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Record name Ethyl 3-thenoate
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Synthesis routes and methods

Procedure details

13 ml (200 mmol) of thionyl chloride are added dropwise, at 0° C., to a solution of 9 g (70 mmol) of 3-thiophenecarboxylic acid and 86 mg (0.7 mmol) of 4-dimethylaminopyridine in 100 ml of ethanol. The reaction medium is stirred from 0° C. to room temperature over 48 hours and then evaporated to dryness. The residue obtained is purified by chromatography on a column of silica eluted with a 1/1 heptane/dichloromethane mixture. 10 g (91%) of ethyl thiophene-3-carboxylate are obtained.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
HN Hafez, ABA El-Gazzar - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
… The interaction of ethylacetoacetate with ethyl cyanoacetate and sulfur metal in ethanol medium in the presence of diethylamine led to ethyl thiophene-3-carboxylate 1. The hydrazide 2 …
Number of citations: 95 www.sciencedirect.com
P Franchetti, S Marchetti, L Cappellacci… - Journal of medicinal …, 2000 - ACS Publications
… We found that thiophenthiofurin could not be synthesized by glycosylation of ethyl thiophene-3-carboxylate (10) with thioriboside 4, probably owing to the reduced reactivity of the …
Number of citations: 49 pubs.acs.org
Y Li, S Deng, P Cai, C Wang, H Wang, Y Shen - e-Polymers, 2020 - degruyter.com
… -3,4-dicarboxylic acid by Steglich esterification, respectively, to afford 2-((4′,5′-bis(hexylthio)-5-(methylthio)-[2,2′-bi(1,3-dithiolylidene)]-4-yl)thio)ethyl thiophene-3-carboxylate (TTF-…
Number of citations: 2 www.degruyter.com
J Kim, M Kyeong, JW Ha, H Ahn, J Jung… - Journal of Materials …, 2021 - pubs.rsc.org
… By introducing ethyl thiophene-3-carboxylate (ET) into the molecular structure of D18, the consequential solubility is improved significantly enough for dissolution in eco-compatible …
Number of citations: 5 pubs.rsc.org
P Franchetti, L Cappellacci, M Grifantini… - Journal of medicinal …, 1995 - ACS Publications
… Thiophenfurin (5) was prepared in a similar way as furanfurin starting from ethyl thiophene-3-carboxylate (18) (Scheme 1). The reaction with 7 gave a mixture of 2- and 5-glycosylated …
Number of citations: 134 pubs.acs.org
T Wang, CH Zheng, S Liu, HZ Chen - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
… Citation 22 Ethyl 2-amino-5-ethyl-thiophene-3-carboxylate 1, obtained from the reaction of butyraldehyde, ethyl cyanoacetate, sulfur, and triethylamine in DMF at room temperature, …
Number of citations: 8 www.tandfonline.com
김진석, 경민주, 하종운, 안형주, 정주형… - 2022 한국고분자학회 …, 2022 - cheric.org
… can be processed with eco-friendly processing solvent, o-xylene, by employing a controlled aggregation strategy with introduction of various ratios of ethyl thiophene-3-carboxylate (ET). …
Number of citations: 0 www.cheric.org
JH Chen, SA Wang, YH Liu, KT Wong - Synfacts, 2011 - thieme-connect.com
… Starting from ethyl thiophene-3-carboxylate, 5a was obtained in seven steps and 19% overall yield. …
Number of citations: 0 www.thieme-connect.com
AA Abu-Hashem, KM Abu-Zied… - Monatshefte für Chemie …, 2011 - Springer
The key intermediate ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate was prepared by a Gewald reaction starting from benzoylacetone, sulfur, and ethyl cyanoacetate in the …
Number of citations: 38 link.springer.com
M Pomerantz, Y Cheng, RK Kasim, RL Elsenbaumer - Synthetic metals, 1999 - Elsevier
… 2 [8] one sees that both thiophene and ethyl thiophene-3-carboxylate have similar maxima as do the thiophene dimers, both with and without an ester group. Thus, since polymers 2a …
Number of citations: 11 www.sciencedirect.com

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